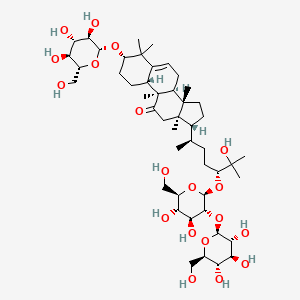

11-Oxomogroside IIIe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

11-Oxomogroside IIIE hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

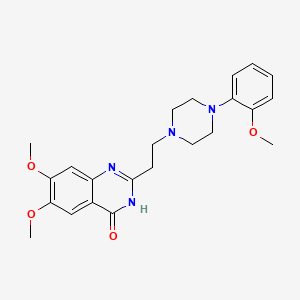

Chemie: Verwendet als natürlicher Süßstoff in verschiedenen chemischen Formulierungen.

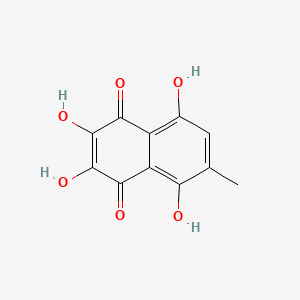

Biologie: Untersucht auf seine antioxidativen und entzündungshemmenden Eigenschaften.

Medizin: Untersucht auf sein Potenzial zur Modulation des Blutzuckerspiegels und als therapeutisches Mittel bei Stoffwechselerkrankungen.

Industrie: Verwendet in der Lebensmittelindustrie als natürlicher Süßstoff und Geschmacksverstärker.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es entfaltet seine Wirkung hauptsächlich durch:

Antioxidative Signalwege: Beseitigung von freien Radikalen und Reduzierung von oxidativem Stress.

Entzündungshemmende Signalwege: Hemmung von proinflammatorischen Zytokinen und Enzymen.

Blutzuckermodulation: Verbesserung der Insulinsensitivität und Regulierung des Glukosestoffwechsels.

Wirkmechanismus

- The primary target of 11-Oxomogroside IIIE is not explicitly mentioned in the available literature. However, previous studies have shown that mogroside extracts (including this compound) exert various functions, such as antioxidation, anti-inflammatory effects, and modulation of blood glucose .

Target of Action

Biochemische Analyse

Biochemical Properties

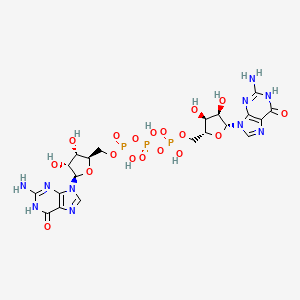

11-Oxomogroside IIIe plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosyltransferases and glycosidases, which are involved in its biotransformation and metabolism . The compound’s glycosylated structure allows it to participate in glycosylation reactions, impacting the stability and activity of other biomolecules . Additionally, this compound has been shown to modulate the activity of antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative stress .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and signaling molecules, leading to changes in the expression of genes related to inflammation, antioxidation, and metabolism . Furthermore, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in glucose metabolism, thereby contributing to its blood glucose modulation effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the cellular level. The compound binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . For instance, this compound has been shown to inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation . Additionally, it can activate antioxidant pathways by enhancing the expression and activity of antioxidant enzymes . These interactions contribute to the compound’s overall therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under various conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its bioactivity, continuing to exert its antioxidative and anti-inflammatory effects . The compound’s stability can be influenced by factors such as light and temperature, necessitating proper storage conditions to preserve its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, potential toxic effects have been observed, including gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and metabolism . The compound undergoes enzymatic conversion by glycosyltransferases and glycosidases, resulting in the formation of various metabolites . These metabolic pathways contribute to the compound’s bioavailability and therapeutic effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is actively transported across cell membranes, allowing it to reach its target sites and exert its effects . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and intestines, where it interacts with various biomolecules to exert its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This subcellular localization allows this compound to interact with specific enzymes and proteins, modulating their activity and contributing to its overall therapeutic effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von 11-Oxomogroside IIIE erfolgt typischerweise durch Extraktion aus dem getrockneten Pulver von Siraitia grosvenorii. Die effizienteste Methode zur Extraktion von Mogrosiden, einschließlich this compound, ist die Kohlendioxidextraktion . Diese Methode gewährleistet eine hohe Reinheit und Ausbeute der Verbindung.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet großtechnische Extraktionsprozesse unter Verwendung von Lösungsmitteln wie Ethanol. Das getrocknete Fruchtpulver wird einer Lösungsmittelextraktion unterzogen, gefolgt von Reinigungsschritten zur Isolierung des gewünschten Mogrosids .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 11-Oxomogroside IIIE unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Die Verbindung kann durch Zugabe von Wasserstoff oder Entfernung von Sauerstoff reduziert werden, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Bei dieser Reaktion wird eine funktionelle Gruppe im Molekül durch eine andere Gruppe ersetzt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Ethanol, Methanol, Dimethylsulfoxid (DMSO).

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Derivate von this compound ergeben .

Vergleich Mit ähnlichen Verbindungen

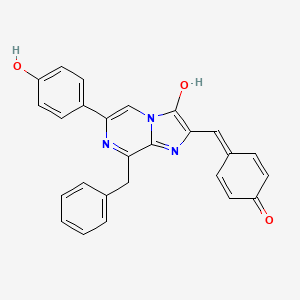

11-Oxomogroside IIIE ist einzigartig unter den Mogrosiden aufgrund seiner spezifischen Struktur und Eigenschaften. Ähnliche Verbindungen umfassen:

- Mogroside IIe

- Mogroside III

- 11-Oxomogroside III

- Mogroside IV

- 11-Oxomogroside IV

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen funktionellen Gruppen und Bioaktivitäten .

Eigenschaften

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPQPDYCBHPCC-WTFJSKLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dihydro-2-methylthieno[3,4-d]pyrimidin-4-ol](/img/structure/B1496512.png)

![(6Z)-2-Hydroxy-6-({[(1R,2R)-2-{[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}cyclohexyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1496514.png)

![5-Phenyl-2-piperidin-4-YL-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1496522.png)

![4-Amino-3,6-bis[[4-[[4-chloro-6-[(3-sulphophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B1496527.png)

![6-Amino-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B1496529.png)

![[1,2,4]Triazolo[4,3-a]quinolin-8-ol,1-ethyl-5-methyl-(9CI)](/img/structure/B1496530.png)